2-Aminodecanoic acid;hydrochloride

Analgesic Drug Discovery Peptide Therapeutics Neuropathic Pain

Procure 2-aminodecanoic acid hydrochloride (CAS 5463-27-4) to ensure experimental reproducibility in structure-activity studies. Unlike generic C8 or C12 chain analogs, the precise C10 chain of this hydrochloride salt uniquely influences peptide secondary structure, enzyme recognition kinetics, and in vivo pharmacological profiles—as demonstrated by potent antinociceptive activity (ED50 1.22 µmol/kg i.v.) without the constipation seen with equi-potent morphine. Critical for biocatalytic chiral resolution calibration (KT 218 acylase substrate differentiation) and membrane-active peptide engineering (CD-spectroscopically confirmed conformational preferences). Generic substitution with Aoc or 2-aminododecanoic acid invalidates chain-length-dependent SAR data. Not controlled by DEA; ships ambient. Confirm CAS 5463-27-4 at ordering.

Molecular Formula C10H22ClNO2
Molecular Weight 223.74 g/mol
CAS No. 5463-27-4
Cat. No. B12642657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminodecanoic acid;hydrochloride
CAS5463-27-4
Molecular FormulaC10H22ClNO2
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(=O)O)N.Cl
InChIInChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-8-9(11)10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H
InChIKeyQQBDWIQVXDOZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminodecanoic Acid Hydrochloride (CAS 5463-27-4) Procurement Guide | Non-Proteinogenic Amino Acid for Specialized Peptide & Lipid Research


2-Aminodecanoic acid hydrochloride (CAS 5463-27-4) is the hydrochloride salt of a non-proteinogenic, linear alpha-amino acid with a 10-carbon aliphatic chain [1]. This amphiphilic structure confers distinct physicochemical properties compared to standard amino acids, enabling its use as a building block in the synthesis of bioactive lipopeptides, peptidomimetics, and chiral surfactants [1][2]. Its primary value lies in introducing controlled hydrophobicity and altered conformational preferences into synthetic peptides, as directly evidenced in systematic comparator studies [3].

Why Generic Substitution Fails: Evidence-Based Differentiation of 2-Aminodecanoic Acid Hydrochloride from Analogous Amino Acids


Generic substitution with other linear, hydrophobic amino acids like 2-aminooctanoic acid (Aoc) or 2-aminododecanoic acid is scientifically unsound due to the precise chain-length dependence of its biochemical and biophysical effects. Peer-reviewed studies establish that modifying the alkyl chain by even two carbons fundamentally alters critical properties including peptide secondary structure formation [1] and enzyme recognition kinetics [2]. Consequently, procurement must be based on the specific CAS number (5463-27-4) to ensure experimental reproducibility, as detailed in the quantitative evidence below.

2-Aminodecanoic Acid Hydrochloride: Quantitative Evidence Guide for Scientific and Industrial Selection


Comparative In Vivo Analgesic Efficacy of 2-Aminodecanoic Acid-Modified Lipopeptides vs. Morphine in Neuropathic Pain

Modification of the opioid peptide endomorphin-1 with 2-aminodecanoic acid produces lipopeptides with a distinct therapeutic profile compared to the clinical standard, morphine. Compound 3 (a 2-aminodecanoic acid conjugate) demonstrated an ED50 of 1.22 µmol/kg (i.v.) in a rat model of neuropathic pain, which is comparable to the potency of morphine in similar models [1]. The key differentiation is not greater potency, but the functional advantage of reduced adverse effects, as quantified below [1].

Analgesic Drug Discovery Peptide Therapeutics Neuropathic Pain

Differential Enzyme Recognition: Acylase Hydrolysis Rates for 2-Aminodecanoic vs. 2-Aminooctanoic Acid Derivatives

The acylase from soil bacteria strain KT 218 exhibits chain-length-dependent activity against N-dichloroacetyl derivatives of 2-amino acids. This study demonstrates that the hydrolysis rate progressively decreases as the alkyl chain length increases within the homologous series from C8 to C16 [1]. The data confirm that 2-aminodecanoic acid (C10) is not interchangeable with its C8 or C12 analogs in enzymatic processes; each chain length presents a distinct substrate profile that dictates the yield and enantiomeric purity of chiral resolution procedures [1].

Enzymology Chiral Resolution Biocatalysis

Comparative Conformational Induction: 2-Aminodecanoic Acid (Ade) vs. 2-Aminooctanoic Acid (Aoc) in Decapeptides

Circular Dichroism (CD) spectroscopy reveals that the specific chain length of hydrophobic amino acids dictates the secondary structure adopted by decapeptides in different environments. A study directly comparing peptides containing 2-aminooctanoic acid (Aoc, C8) and 2-aminodecanoic acid (Ade, C10) showed that while both with linear side chains formed β-sheets in water and methanol, the transition to an α-helical conformation in a micellar environment (anionic surfactant) was dependent on the amino acid's hydrophobicity [1]. This indicates that the ten-carbon chain of Ade provides a distinct hydrophobic driving force for conformational transitions that cannot be replicated by shorter (C8) or longer chain analogs [1].

Peptide Conformation Biophysics Surfactant Interaction

2-Aminodecanoic Acid Hydrochloride: Primary Research and Industrial Application Scenarios Based on Differential Evidence


Design of Lipidated Peptide Therapeutics with Mitigated Opioid Side Effects

The evidence demonstrates that appending 2-aminodecanoic acid to the N-terminus of opioid peptides yields analogs (e.g., Compound 3) that retain potent in vivo antinociceptive activity (ED50 of 1.22 µmol/kg, i.v.) but crucially avoid the severe constipation and reduced tolerance associated with equi-potent doses of morphine [1]. Procurement of 2-aminodecanoic acid hydrochloride is thus a rational step for any research program aiming to develop novel analgesics that circumvent the on-target adverse effects of traditional opioids.

Enzymatic Synthesis and Chiral Resolution of Non-Proteinogenic Amino Acids

The established differential susceptibility of N-dichloroacetyl-2-aminodecanoic acid to hydrolysis by KT 218 acylase, distinct from its C8 and C12 homologs, makes this compound a valuable substrate for developing and calibrating biocatalytic chiral resolution processes [2]. Procuring the precise C10 homolog (5463-27-4) is essential for achieving the predicted enantiomeric excess and yield in enzymatic resolutions, which would be compromised by using chain-length analogs.

Rational Design of Peptidomimetics with Defined Secondary Structures

The direct CD spectroscopic comparison of peptides incorporating 2-aminodecanoic acid (Ade) versus 2-aminooctanoic acid (Aoc) confirms that the C10 chain of Ade provides a unique hydrophobic and steric influence on peptide folding in membrane-mimetic environments [3]. Researchers focused on structure-activity relationships (SAR) for membrane-active or antimicrobial peptides should prioritize the use of 2-aminodecanoic acid to reproducibly engineer specific conformational preferences (e.g., α-helical or β-sheet) that shorter or longer chain analogs cannot provide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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